molecular formula C7H8Cl2FN B6217323 4-chloro-3-fluoro-N-methylaniline hydrochloride CAS No. 2742653-99-0

4-chloro-3-fluoro-N-methylaniline hydrochloride

Cat. No.: B6217323
CAS No.: 2742653-99-0
M. Wt: 196.05 g/mol
InChI Key: OBAYBFRPSDVETK-UHFFFAOYSA-N
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Description

4-chloro-3-fluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of anilines. It is characterized by the presence of a chloro group at the 4-position, a fluoro group at the 3-position, and a methylamino group attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-fluoro-N-methylaniline hydrochloride typically involves multiple steps. One common method includes:

    Reduction: Conversion of the nitro group to an amine.

    Halogenation: Introduction of chloro and fluoro groups to the benzene ring.

These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-fluoro-N-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.

    Halogenating agents: Such as chlorine and fluorine gases.

Major Products

The major products formed from these reactions include various substituted anilines and quinoneimine intermediates .

Scientific Research Applications

4-chloro-3-fluoro-N-methylaniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-3-fluoro-N-methylaniline hydrochloride involves its interaction with various enzymes and molecular targets. For example, it can undergo biotransformation mediated by cytochromes P-450 and flavin-containing monooxygenase, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Properties

CAS No.

2742653-99-0

Molecular Formula

C7H8Cl2FN

Molecular Weight

196.05 g/mol

IUPAC Name

4-chloro-3-fluoro-N-methylaniline;hydrochloride

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4,10H,1H3;1H

InChI Key

OBAYBFRPSDVETK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)F.Cl

Purity

95

Origin of Product

United States

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